molecular formula C14H13BrF3N3O2S B8690392 tert-Butyl (5-bromo-4-(4-(trifluoromethyl)thiazol-2-yl)pyridin-2-yl)carbamate

tert-Butyl (5-bromo-4-(4-(trifluoromethyl)thiazol-2-yl)pyridin-2-yl)carbamate

Cat. No. B8690392
M. Wt: 424.24 g/mol
InChI Key: JTGCZTYRUKZZGB-UHFFFAOYSA-N
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Patent
US08283361B2

Procedure details

To a 2 L round bottom flask was charged tert-butyl 5-bromo-4-(4-hydroxy-4-(trifluoromethyl)-4,5-dihydrothiazol-2-yl)pyridin-2-ylcarbamate (Intermediate 86, 56.8 g, 128 mmol) and dimethoxyethane (800 mL). The reaction mixture was chilled in an ice-water bath, then trifluoroacetic anhydride (69 mL, 514 mmol) and 2,6-lutidine (133 mL, 1.15 mol) were added simultaneously over 1 h. An orange/yellow solution which resulted was allowed to stir in the ice-water bath for 30 min, then the solution was warmed to room temperature. The orange solution was concentrated under reduced pressure to dryness, and the resulting residue was triturated with methanol. The solid was collected by filtration and washed with more methanol, dried under vacuum overnight, yielding 49 g of white solid.
Name
tert-butyl 5-bromo-4-(4-hydroxy-4-(trifluoromethyl)-4,5-dihydrothiazol-2-yl)pyridin-2-ylcarbamate
Quantity
56.8 g
Type
reactant
Reaction Step One
Name
Intermediate 86
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
69 mL
Type
reactant
Reaction Step Two
Quantity
133 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:16]2[S:17][CH2:18][C:19](O)([C:21]([F:24])([F:23])[F:22])[N:20]=2)=[CH:4][C:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[N:6][CH:7]=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O.N1C(C)=CC=CC=1C>C(COC)OC>[Br:1][C:2]1[C:3]([C:16]2[S:17][CH:18]=[C:19]([C:21]([F:24])([F:23])[F:22])[N:20]=2)=[CH:4][C:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[N:6][CH:7]=1

Inputs

Step One
Name
tert-butyl 5-bromo-4-(4-hydroxy-4-(trifluoromethyl)-4,5-dihydrothiazol-2-yl)pyridin-2-ylcarbamate
Quantity
56.8 g
Type
reactant
Smiles
BrC=1C(=CC(=NC1)NC(OC(C)(C)C)=O)C=1SCC(N1)(C(F)(F)F)O
Name
Intermediate 86
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=CC(=NC1)NC(OC(C)(C)C)=O)C=1SCC(N1)(C(F)(F)F)O
Name
Quantity
800 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
69 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
133 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was chilled in an ice-water bath
CUSTOM
Type
CUSTOM
Details
An orange/yellow solution which resulted
CONCENTRATION
Type
CONCENTRATION
Details
The orange solution was concentrated under reduced pressure to dryness
CUSTOM
Type
CUSTOM
Details
the resulting residue was triturated with methanol
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with more methanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=NC1)NC(OC(C)(C)C)=O)C=1SC=C(N1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 49 g
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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